(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Description
(2S)-2-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid is a synthetic non-proteinogenic amino acid characterized by an L-configuration (S-enantiomer) at the α-carbon and a 3,5-bis(trifluoromethyl)phenyl substituent at the β-position. The trifluoromethyl (-CF₃) groups are electron-withdrawing, imparting high lipophilicity and metabolic stability compared to natural aromatic amino acids like phenylalanine. This compound is structurally related to bioactive molecules such as chemotherapeutics (e.g., melphalan) and thyroid hormones (e.g., thyroxine), but its unique substituents differentiate its physicochemical and biological properties .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMNIDBMOGRKI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenylalanine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the phenyl ring, which enhances the compound's pharmacological properties. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug candidates, making it a valuable modification in medicinal chemistry.
Antimicrobial Activity
Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study published in Molecules highlighted that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum biofilm eradication concentration (MBEC) values for these compounds were as low as 1 µg/mL, indicating their potential as effective antimicrobial agents.
Neuropharmacological Effects
Trifluoromethyl-substituted compounds have been explored for their neuropharmacological effects. The presence of the trifluoromethyl group can enhance the binding affinity to certain receptors in the central nervous system. For instance, studies have indicated that such modifications can lead to improved potency in inhibiting serotonin uptake .
Drug Development
The incorporation of this compound into drug design has shown promise in developing new therapeutics for various conditions:
- Antibiotics : Its derivatives are being investigated as potential antibiotics targeting resistant bacterial strains.
- Antidepressants : Modifications of this compound are being explored for their effects on neurotransmitter systems related to mood regulation.
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on synthesized pyrazole derivatives revealed that those with the trifluoromethyl group demonstrated enhanced antimicrobial efficacy compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl substitution significantly contributed to the overall activity against biofilms formed by resistant bacterial strains .
Case Study 2: Neuropharmacological Research
In a neuropharmacology study, researchers evaluated the effects of various trifluoromethyl-containing compounds on serotonin receptors. Results indicated that compounds with a similar structure to this compound exhibited increased receptor binding and inhibition rates compared to traditional antidepressants .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid with analogs:
Key Observations:
- Lipophilicity : The target compound’s logP (3.8) is significantly higher than melphalan (1.2), T4 (2.5), and L-Dopa (-1.2) due to the strong hydrophobic contribution of -CF₃ groups. This enhances membrane permeability but may reduce aqueous solubility .
- Acidity: The electron-withdrawing -CF₃ groups lower the pKa of the amino group (~7.1 vs.
- Steric Effects : The bulky 3,5-bis(trifluoromethyl)phenyl group creates steric hindrance, distinguishing it from smaller substituents like -OH (L-Dopa) or -I (T4) .
Comparison with Melphalan
Melphalan, a phenylalanine derivative with a nitrogen mustard group, acts as a DNA alkylating agent. In contrast, the target compound lacks alkylating functionality but shares structural similarity in the phenylalanine backbone. Its -CF₃ groups may enhance metabolic stability compared to melphalan’s chlorine substituents, which are prone to hydrolysis .
Comparison with Thyroid Hormones (T3/T4)
Thyroid hormones feature iodinated phenyl rings and ether linkages.
LAT1 Transporter Affinity
The target compound’s structure aligns with Large Neutral Amino Acid Transporter 1 (LAT1) substrates, which prefer bulky, hydrophobic side chains. Studies suggest that -CF₃ groups may mimic natural LAT1 ligands (e.g., L-phenylalanine) but with higher selectivity due to enhanced lipophilicity .
Research Findings and Implications
Biological Activity
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the context of neurotransmission and receptor interactions. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure:
- Molecular Formula: C12H12F6N2O2
- Molecular Weight: 300.23 g/mol
The compound features a chiral center at the second carbon atom and is characterized by the presence of a trifluoromethyl-substituted phenyl group. The synthesis often involves chiral catalysts to ensure the desired stereochemistry, typically through methods such as asymmetric synthesis or reduction of ketone precursors under controlled conditions.
This compound primarily functions as an antagonist at specific glutamate receptors, particularly kainate receptors. Its mechanism involves binding to the receptor sites, thereby modulating neurotransmitter activity which can influence synaptic transmission and plasticity.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties:
- Kainate Receptor Antagonism:
- Anticonvulsant Properties:
- Analgesic Effects:
Table 1: Summary of Biological Activities
Detailed Research Insights
- Study on Seizure Activity:
- Mechanistic Insights:
Q & A
Q. How can the stereochemical purity of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid be confirmed experimentally?
Methodological Answer:
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) under optimized mobile phase conditions (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Compare retention times with a racemic mixture or enantiopure reference standard.
- Circular Dichroism (CD) spectroscopy can validate optical activity, with characteristic peaks in the 200–250 nm range for the (2S)-configuration.
- X-ray crystallography provides definitive proof of absolute configuration if single crystals are obtainable. Ensure crystallization in a non-racemizing solvent (e.g., methanol/water mixtures) .
Q. What synthetic strategies are effective for introducing the 3,5-bis(trifluoromethyl)phenyl group into the propanoic acid backbone?
Methodological Answer:
- Employ asymmetric Strecker synthesis using (S)-α-methylbenzylamine as a chiral auxiliary to control stereochemistry at the α-carbon.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a trifluoromethyl-substituted arylboronic acid and a β-bromoalanine derivative. Optimize ligand choice (e.g., SPhos) for enhanced regioselectivity.
- Protect the amino group with a tert-butoxycarbonyl (Boc) group during synthesis to prevent side reactions, followed by acidic deprotection .
Q. How do the physicochemical properties of this compound influence its solubility in biological buffers?
Methodological Answer:
- The logP value (~3.2, calculated) indicates moderate hydrophobicity. Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
- pH-dependent solubility : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) allow for solubility tuning. Prepare stock solutions at pH 2–3 (0.1 M HCl) or pH 7–8 (PBS) for experimental use.
- Characterize solubility via nephelometry or HPLC-UV quantification after centrifugal filtration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer:
- Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell line variability, incubation time, and compound stability in media).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under standardized buffer conditions.
- Perform dose-response studies in parallel assays to identify off-target effects or assay-specific interference from the trifluoromethyl groups .
Q. What advanced techniques are recommended for studying metabolic stability in hepatic models?
Methodological Answer:
- Use cryopreserved human hepatocytes in suspension with LC-MS/MS quantification of parent compound depletion. Calculate intrinsic clearance (CLint) using the substrate depletion method.
- Identify metabolites via high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Focus on glutathione adducts to detect reactive intermediates.
- Compare species-specific metabolism using liver microsomes from humans, rats, and dogs to guide translational studies .
Q. How can crystallography elucidate interactions between this compound and its protein targets?
Methodological Answer:
- Co-crystallize the compound with its target protein (e.g., enzyme active site) using vapor diffusion methods . Optimize crystallization conditions with PEG-based precipitants.
- Collect diffraction data at a synchrotron facility (resolution ≤2.0 Å) and refine the structure using PHENIX or CCP4.
- Analyze fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds) using electron density maps and PyMOL visualization .
Q. What computational approaches predict the impact of 3,5-bis(trifluoromethyl) substitution on binding affinity?
Methodological Answer:
- Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) to assess conformational stability of the aryl group in the binding pocket.
- Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting electron-withdrawing effects of trifluoromethyl groups on aromatic π-stacking.
- Validate predictions with alanine-scanning mutagenesis of the target protein to identify critical binding residues .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Develop a UHPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the [M+H]+ ion (m/z 302.1 → 256.0).
- Validate according to ICH Q2(R1) guidelines for linearity (R² ≥0.99), precision (CV ≤5%), and accuracy (90–110% recovery).
- Test matrix effects (e.g., plasma, tissue homogenates) using post-column infusion experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
